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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide, is a heterocyclic compound of

significant interest in various scientific fields, including medicinal chemistry, materials science,

and organic synthesis. Its unique structural features, arising from the presence of both a

hydroxyl group and an N-oxide moiety on a pyridine ring, impart a range of important chemical

and physical properties. This technical guide provides a comprehensive overview of the

thermodynamic properties of 2-Pyridinol-1-oxide, compiled from experimental data and

theoretical studies. The information presented herein is intended to be a valuable resource for

researchers and professionals engaged in work involving this versatile molecule.

Quantitative Thermodynamic Data
The following tables summarize the key experimental thermodynamic data currently available

for 2-Pyridinol-1-oxide. It is important to note that while experimental data for enthalpy is

available, values for standard entropy, Gibbs free energy of formation, and heat capacity are

not readily found in the literature and may require dedicated experimental or computational

investigation.
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Property Symbol Value State Reference

Standard Molar

Enthalpy of

Formation

ΔHf°
-133.1 ± 2.5

kJ/mol
Crystalline [1]

Standard Molar

Enthalpy of

Sublimation

ΔHsub° 89.4 ± 0.9 kJ/mol - [1]

Standard Molar

Enthalpy of

Formation

ΔHf°
-43.7 ± 2.7

kJ/mol
Gaseous [1]

N-O Bond

Dissociation

Enthalpy

D(N-O)
246.8 ± 3.0

kJ/mol
- [1]

Table 1: Experimentally Determined Thermodynamic Properties of 2-Pyridinol-1-oxide at

298.15 K.

Experimental Protocols
Detailed methodologies for the key experiments cited in the determination of the

thermodynamic properties of 2-Pyridinol-1-oxide are provided below.

Synthesis of 2-Pyridinol-1-oxide from Pyridine-1-oxide
This protocol describes a common laboratory-scale synthesis of 2-Pyridinol-1-oxide.

Materials:

Pyridine-1-oxide

Acetic anhydride

30% Hydrogen peroxide (H₂O₂)

Glacial acetic acid
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Concentrated hydrochloric acid (HCl)

Standard laboratory glassware and heating apparatus

Procedure:

Acetoxylation: In a round-bottom flask equipped with a reflux condenser, a mixture of

pyridine-1-oxide and a significant excess of acetic anhydride is heated to reflux at

approximately 138-140°C. The reaction is allowed to proceed for several hours.

Removal of Excess Reagent: After the reaction is complete, the excess acetic anhydride is

removed by distillation under reduced pressure.

Oxidation: The resulting residue is dissolved in glacial acetic acid. To this solution, 30%

hydrogen peroxide is added portion-wise while maintaining the temperature at around 75°C.

The reaction mixture is stirred at this temperature for an extended period (typically 19-23

hours) to ensure complete oxidation.

Hydrolysis: The reaction is then carefully quenched, and the acetyl groups are hydrolyzed by

the addition of concentrated hydrochloric acid.

Isolation and Purification: The final product, 2-Pyridinol-1-oxide, is isolated from the

reaction mixture. This may involve neutralization, extraction, and subsequent purification

steps such as recrystallization to obtain the pure compound. A typical yield for this process is

in the range of 68-72%.

Determination of Enthalpy of Formation by Static Bomb
Calorimetry
The standard molar enthalpy of formation of crystalline 2-Pyridinol-1-oxide was determined

using static bomb calorimetry. The following is a generalized protocol for this technique.

Apparatus:

Static bomb calorimeter

High-pressure oxygen cylinder
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Pellet press

Crucible

Ignition wire

High-precision thermometer

Procedure:

Sample Preparation: A precisely weighed pellet of crystalline 2-Pyridinol-1-oxide (typically

around 1 gram) is placed in the crucible of the bomb calorimeter.

Bomb Assembly: A known length of ignition wire is attached to the electrodes within the

bomb, ensuring it is in contact with the sample pellet. A small, known amount of water is

added to the bottom of the bomb to ensure saturation of the internal atmosphere with water

vapor.

Pressurization: The bomb is sealed and flushed with a small amount of oxygen to purge the

air. It is then filled with high-purity oxygen to a pressure of approximately 3 MPa.

Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a

precisely known mass of water. The calorimeter is assembled with the stirrer and a high-

precision thermometer.

Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of

temperature change is observed, establishing a baseline.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is recorded at regular intervals before, during,

and after the combustion until a final steady temperature is reached.

Corrections and Calculation: The raw temperature change is corrected for heat exchange

with the surroundings (cooling correction) and for the heat released by the ignition wire and

the formation of nitric acid from residual nitrogen. The energy equivalent of the calorimeter

(calibrated using a standard substance like benzoic acid) is used to calculate the standard

internal energy of combustion (ΔUc°).
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Enthalpy of Combustion: The standard enthalpy of combustion (ΔHc°) is then calculated

from ΔUc° using the relationship ΔH = ΔU + Δ(pV).

Enthalpy of Formation: Finally, the standard molar enthalpy of formation (ΔHf°) of 2-
Pyridinol-1-oxide is calculated using Hess's law, from the experimentally determined

enthalpy of combustion and the known standard enthalpies of formation of the combustion

products (CO₂, H₂O, and N₂).

Determination of Enthalpy of Sublimation by Calvet
Microcalorimetry
The standard molar enthalpy of sublimation of 2-Pyridinol-1-oxide was determined using a

Calvet-type microcalorimeter. The general procedure is as follows.

Apparatus:

Calvet-type microcalorimeter

Vacuum pump

Sample introduction system

Procedure:

Sample Preparation: A small, accurately weighed sample of crystalline 2-Pyridinol-1-oxide
is loaded into a sample cell.

Calorimeter Setup: The sample cell and a reference cell are placed in the twin calorimetric

detectors of the Calvet microcalorimeter, which is maintained at a constant temperature

(e.g., 298.15 K).

Thermal Equilibration: The system is allowed to reach thermal equilibrium, at which point a

stable baseline is recorded.

Sublimation: The sample is then sublimed under a high vacuum. The heat absorbed during

the sublimation process is detected by the thermopiles surrounding the sample cell,

generating a signal that is proportional to the heat flow.
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Data Acquisition and Integration: The calorimetric signal is recorded over time until the

sublimation is complete and the signal returns to the baseline. The area under the peak is

integrated to determine the total heat absorbed during the sublimation.

Calibration: The calorimeter is calibrated by a known electrical heat pulse (Joule effect) to

determine the relationship between the integrated signal area and the amount of heat.

Calculation of Enthalpy of Sublimation: The molar enthalpy of sublimation (ΔHsub°) is

calculated by dividing the total heat of sublimation by the number of moles of the sublimed

sample.

Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key

experimental workflows described in this guide.
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Caption: Synthesis of 2-Pyridinol-1-oxide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b179263?utm_src=pdf-body-img
https://www.benchchem.com/product/b179263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Static Bomb Calorimetry
(Enthalpy of Formation)

Calvet Microcalorimetry
(Enthalpy of Sublimation)

Weigh Sample Pellet

Assemble Bomb
(add water, ignition wire)

Pressurize with O2
(~3 MPa)

Place Bomb in
Calorimeter with Water

Equilibrate & Record
Baseline Temperature

Ignite Sample

Record Temperature Change

Calculate ΔHc° and ΔHf°

Weigh Sample

Load Sample and
Reference Cells

Equilibrate & Record
Baseline Signal

Sublime under Vacuum

Record Heat Flow

Integrate Peak Area

Calculate ΔHsub°

Click to download full resolution via product page

Caption: Calorimetric determination workflows.
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Conclusion
This technical guide has summarized the available thermodynamic data for 2-Pyridinol-1-
oxide and provided detailed experimental protocols for its synthesis and the determination of

its key enthalpic properties. The provided data and methodologies serve as a foundational

resource for researchers working with this compound. Further experimental and computational

studies are warranted to determine other important thermodynamic parameters such as

standard entropy, Gibbs free energy of formation, and heat capacity, which would provide a

more complete thermodynamic profile of 2-Pyridinol-1-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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